molecular formula C16H14F2O2 B1327508 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-34-3

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

Cat. No. B1327508
M. Wt: 276.28 g/mol
InChI Key: IDWLEZAPDJXOSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds has been a topic of interest due to their unique properties and potential applications. In the first study, a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was successfully synthesized. The process involved the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid. This was followed by a reduction step using reductive iron and hydrochloric acid .

Molecular Structure Analysis

The molecular structure of the synthesized diamine monomer in the first paper is characterized by the presence of trif

Scientific Research Applications

Fluorescent pH Probes

Research has explored the use of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone derivatives in the development of fluorescent pH probes. A study by Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, showing large fluorescent enhancement in acidic solutions. These compounds, with modifications at positions 3, 5, and 8, can be used as fluorescent probes excitable with visible light, with pKa values suitable for various applications (Baruah et al., 2005).

Synthesis and Chemical Reactions

Pimenova et al. (2003) investigated the synthesis and reactions of compounds related to 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone, highlighting the versatility of these compounds in organic synthesis (Pimenova et al., 2003). Additionally, Joshi et al. (2005) demonstrated a practical semisynthesis of natural methoxylated propiophenones, emphasizing the efficiency of using ultrasound and microwave heating in these processes (Joshi et al., 2005).

Optical Properties and Poly(thiophene)s

Li et al. (2002) explored the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s by postfunctionalization, including derivatives of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone. These modifications in poly(thiophene)s have implications for materials science and photophysics (Li et al., 2002).

Electrosynthesis

Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in methoxyphenyl propenoic acids, producing methoxyphenyl propanoic acids. This study highlights the potential of electrosynthesis in the modification and synthesis of compounds related to 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone (Korotaeva et al., 2011).

Future Directions

The future directions for the use of this compound are not specified in the search results. Its use is likely to continue in research and experimental contexts .

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWLEZAPDJXOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644253
Record name 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

CAS RN

898775-34-3
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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